(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid
Description
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13) |
InChI Key |
IMYBFKQCTCBNPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methoxybenzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-fluoro-5-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up the reaction.
Solvent Selection: Choosing solvents that enhance the reaction rate and product isolation.
Process Scaling: Implementing continuous flow reactors to scale up the production while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be incorporated into polymers to modify their physical and chemical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Table 3: Antimicrobial Activity of Acrylic Acid Derivatives
Insights :
- Fluorine and sulfonamide groups in analogs enhance antimicrobial potency (). The target compound’s fluorine and methoxy groups may similarly improve binding to bacterial targets, though empirical studies are needed .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves Knoevenagel condensation between 3-fluoro-5-methoxybenzaldehyde and malonic acid under acidic conditions (e.g., acetic acid with catalytic piperidine). Reaction temperature (80–100°C) and solvent selection (e.g., acetic acid vs. toluene) critically affect stereoselectivity and purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to isolate the (E)-isomer .
- Data Consideration : Monitor reaction progress via TLC (e.g., hexane:EtOAc 7:3) and confirm stereochemistry using -NMR coupling constants ( for trans-alkene protons) .
Q. How can researchers confirm the structural integrity of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid using spectroscopic techniques?
- Methodological Answer :
- -NMR : Expect aromatic protons at δ 6.8–7.2 ppm (split due to fluorine coupling) and trans-alkene protons as doublets at δ 6.3–6.5 ().
- -NMR : Carboxylic acid carbonyl at ~170 ppm, alkene carbons at ~120–130 ppm, and fluorine-coupled aromatic carbons.
- IR : Stretching bands for carboxylic acid (–COOH, ~2500–3300 cm) and conjugated alkene (C=C, ~1630 cm) .
Q. What safety precautions are critical when handling (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H335).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (P403+P233).
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported melting points or solubility profiles of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid?
- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) to determine molecular packing and hydrogen-bonding networks. SHELX software (SHELXL for refinement) is recommended for small-molecule crystallography. Compare experimental melting points (e.g., 80°C vs. 134.8°C for similar derivatives) to lattice energy calculations .
- Case Study : For (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid, SXRD revealed polymorphism affecting thermal stability .
Q. What strategies optimize the biological activity of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid as a potential enzyme inhibitor?
- Methodological Answer :
- Docking Studies : Model interactions with target enzymes (e.g., α-glucosidase) using software like AutoDock Vina. Fluorine’s electron-withdrawing effect may enhance binding via halogen bonding.
- SAR Analysis : Compare IC values with analogs (e.g., (E)-3-(4-Methoxyphenyl)acrylic acid, IC = 280 µM) to identify critical substituents .
Q. How do solvent polarity and pH affect the stability of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid in aqueous buffers?
- Methodological Answer :
- Stability Assay : Use HPLC (C18 column, acetonitrile/0.1% formic acid gradient) to monitor degradation products.
- pH-Dependent Degradation : At pH >7, the carboxylic acid group deprotonates, increasing solubility but accelerating hydrolysis. Below pH 5, protonation reduces reactivity .
- Kinetic Analysis : Calculate degradation rate constants () under varying conditions to model shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
